molecular formula C16H13ClN2O3S B11169613 5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11169613
M. Wt: 348.8 g/mol
InChI Key: MDAHXQKRGBYXDY-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core substituted with chloro, methoxy, and benzothiazolyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of 2-methoxybenzoic acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Acylation: The amine group is acylated with 5-chloro-2-methoxybenzoyl chloride to form the benzamide intermediate.

    Cyclization: The final step involves the cyclization of the intermediate with 2-aminothiophenol under acidic conditions to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzoic acid.

    Reduction: Formation of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties compared to other similar benzamide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H13ClN2O3S/c1-21-10-4-5-12-14(8-10)23-16(18-12)19-15(20)11-7-9(17)3-6-13(11)22-2/h3-8H,1-2H3,(H,18,19,20)

InChI Key

MDAHXQKRGBYXDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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